molecular formula C8H10N2O2 B057946 N-(2-Hydroxyethyl)nicotinamide CAS No. 6265-73-2

N-(2-Hydroxyethyl)nicotinamide

Cat. No. B057946
CAS RN: 6265-73-2
M. Wt: 166.18 g/mol
InChI Key: SJZLOWYUGKIWAK-UHFFFAOYSA-N
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Patent
US04764462

Procedure details

The N-succinimidyl-nicotinate compound described in Example 1 was reacted with the hydrochloric salt of ethanolamine, available commercially in its radioactive form. The ethanolamine salt was dissolved in dried DMF and chilled in an ice bath. To the mixture was added an equimolar of diisopropylethylamine (DIEA) and stirred for 15 minutes. An equimolar solution of N-succinimidyl-nicotinate was added to the ethylamine-DMF mixture dropwise under a nitrogen atmosphere. As the nicotinate was added the mixture turned milky and was slurried for at least another half hour. The milky substance was the N-hydroxy-succinimide precipitating, which was filtered off. The DMF-mixture was washed with ether to remove any precipitant. The solvent mixture was removed under high vaccum. The oily mixture was triturated with ether to yield a precipitant, N-(2-hydroxyethyl)nicotinamide. The radioactive compound was isolated and identified by its TLC.
Name
N-succinimidyl-nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-succinimidyl-nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethylamine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(=O)N([N:6]2[CH:14]=[CH:13][CH:12]=[C:8]([C:9]([O-:11])=O)[CH2:7]2)C(=O)CC1.[CH2:17]([CH2:19][NH2:20])[OH:18].C(N(C(C)C)CC)(C)C.C(N)C.CN(C=O)C.C([O-])(=O)C1C=CC=NC=1.ON1C(=O)CCC1=O>CN(C=O)C>[OH:18][CH2:17][CH2:19][NH:20][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][CH:14]=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
N-succinimidyl-nicotinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1N1CC(C(=O)[O-])=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Five
Name
N-succinimidyl-nicotinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1N1CC(C(=O)[O-])=CC=C1)=O)=O
Name
ethylamine DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N.CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
CUSTOM
Type
CUSTOM
Details
least another half hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
The DMF-mixture was washed with ether
CUSTOM
Type
CUSTOM
Details
to remove any precipitant
CUSTOM
Type
CUSTOM
Details
The solvent mixture was removed under high vaccum
CUSTOM
Type
CUSTOM
Details
The oily mixture was triturated with ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCCNC(C1=CN=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.